(S)-N4-(4-Chloro-3-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine (S)-N4-(4-Chloro-3-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17558267
InChI: InChI=1S/C18H16ClFN4O2/c19-13-2-1-10(5-14(13)20)24-18-12-6-15(21)17(7-16(12)22-9-23-18)26-11-3-4-25-8-11/h1-2,5-7,9,11H,3-4,8,21H2,(H,22,23,24)/t11-/m0/s1
SMILES:
Molecular Formula: C18H16ClFN4O2
Molecular Weight: 374.8 g/mol

(S)-N4-(4-Chloro-3-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine

CAS No.:

Cat. No.: VC17558267

Molecular Formula: C18H16ClFN4O2

Molecular Weight: 374.8 g/mol

* For research use only. Not for human or veterinary use.

(S)-N4-(4-Chloro-3-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine -

Specification

Molecular Formula C18H16ClFN4O2
Molecular Weight 374.8 g/mol
IUPAC Name 4-N-(4-chloro-3-fluorophenyl)-7-[(3S)-oxolan-3-yl]oxyquinazoline-4,6-diamine
Standard InChI InChI=1S/C18H16ClFN4O2/c19-13-2-1-10(5-14(13)20)24-18-12-6-15(21)17(7-16(12)22-9-23-18)26-11-3-4-25-8-11/h1-2,5-7,9,11H,3-4,8,21H2,(H,22,23,24)/t11-/m0/s1
Standard InChI Key HLJPKCZCKXNSNC-NSHDSACASA-N
Isomeric SMILES C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)Cl)F)N
Canonical SMILES C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)Cl)F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₈H₁₆ClFN₄O₂; MW: 374.8 g/mol) integrates a quinazoline scaffold with strategic substitutions . The (S)-configuration at the tetrahydrofuran-3-yloxy group ensures enantiomeric purity, critical for biological activity . Key structural features include:

  • Quinazoline Core: Positions 4 and 6 are occupied by amine groups, while position 7 bears the tetrahydrofuran-3-yloxy substituent .

  • Aromatic Substitution: The N4-linked 3-chloro-4-fluorophenyl group enhances electrophilic reactivity and target binding .

Physical and Chemical Properties

Experimental and predicted data highlight the compound’s stability and solubility profile :

PropertyValue
Boiling Point559.0 ± 50.0 °C (Predicted)
Density1.473 ± 0.06 g/cm³ (20°C)
pKa5.89 ± 0.30 (Predicted)
SolubilityDMSO (Slight), Methanol (Slight)
Storage ConditionsInert atmosphere, room temperature

The compound exists as a light yellow to beige solid, stable under recommended storage conditions . Its limited solubility in polar solvents necessitates formulation optimization for pharmacological applications .

Synthesis and Process Optimization

Synthetic Pathway

The synthesis involves three key steps starting from 4-chloro-7-fluoro-6-nitroquinazoline :

  • Nucleophilic Aromatic Substitution: Reaction with 3-chloro-4-fluoroaniline introduces the aryl amine group at position 4 .

  • Etherification: Tetrahydrofuran-3-ol undergoes nucleophilic substitution at position 7 under basic conditions .

  • Nitro Reduction: Catalytic hydrogenation with Raney nickel reduces the nitro group to an amine, yielding the final diamine .

Reaction Conditions and Yields

Critical parameters for maximizing yield (77%) and purity (95%+) include :

  • Temperature: 40°C for hydrogenation.

  • Catalyst: Raney nickel in anhydrous DMF.

  • Purification: Column chromatography with CHCl₃/MeOH (95:5).

Comparative analysis with analogous quinazolines (e.g., N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine ) reveals that steric and electronic effects of substituents significantly influence reaction kinetics.

Pharmacological Profile and Biological Relevance

Role in Afatinib Synthesis

As a direct precursor to afatinib, this compound’s stereochemistry is vital for inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase . The (S)-enantiomer ensures optimal binding to EGFR’s ATP pocket, reducing off-target effects .

Metabolic Pathways

In vivo studies identify the compound as Afatinib Metabolite M20, formed via oxidative cleavage of afatinib’s side chain . While M20 exhibits reduced kinase inhibition compared to afatinib, its pharmacokinetic properties inform dose optimization strategies .

Analytical Characterization

Spectroscopic Identification

  • ¹H NMR: Characteristic peaks include aromatic protons (δ 6.8–8.2 ppm) and tetrahydrofuran methylene signals (δ 3.5–4.0 ppm) .

  • Mass Spectrometry: ESI-MS confirms the molecular ion [M+H]⁺ at m/z 375.8 .

Industrial Applications and Market Analysis

ManufacturerPrice (USD)PurityMinimum Order
Jinan Finer Chemical Co.$0.00/kg99%1 kg
ShenZhen H&D Pharmaceutical$0.00/mg98%10 mg
Nanjing Fred Technology$0.00/kg98%1 kg

Regulatory Status

Recent Advances and Future Directions

Continuous Flow Synthesis

Pilot-scale studies demonstrate that microreactor technology enhances reaction efficiency, reducing hydrogenation time from 2 hours to 30 minutes .

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (LNPs) improves bioavailability, with recent trials showing a 40% increase in plasma concentration compared to free drug formulations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator